molecular formula C8H8Br4 B14335469 2,3,7,8-Tetrabromobicyclo[4.1.1]oct-3-ene CAS No. 103148-56-7

2,3,7,8-Tetrabromobicyclo[4.1.1]oct-3-ene

Cat. No.: B14335469
CAS No.: 103148-56-7
M. Wt: 423.76 g/mol
InChI Key: CSUXBINBVHGXLF-UHFFFAOYSA-N
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Description

2,3,7,8-Tetrabromobicyclo[411]oct-3-ene is a brominated organic compound with a unique bicyclic structure

Preparation Methods

The synthesis of 2,3,7,8-Tetrabromobicyclo[4.1.1]oct-3-ene typically involves the bromination of bicyclo[4.1.1]oct-3-ene. One common method includes the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Mechanism of Action

The mechanism of action of 2,3,7,8-Tetrabromobicyclo[4.1.1]oct-3-ene involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, affecting their function and activity .

Comparison with Similar Compounds

2,3,7,8-Tetrabromobicyclo[4.1.1]oct-3-ene can be compared with other brominated bicyclic compounds such as:

These comparisons highlight the unique properties of 2,3,7,8-Tetrabromobicyclo[41

Properties

CAS No.

103148-56-7

Molecular Formula

C8H8Br4

Molecular Weight

423.76 g/mol

IUPAC Name

2,3,7,8-tetrabromobicyclo[4.1.1]oct-3-ene

InChI

InChI=1S/C8H8Br4/c9-4-2-1-3-6(10)5(7(3)11)8(4)12/h2-3,5-8H,1H2

InChI Key

CSUXBINBVHGXLF-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C(C2C(C1C2Br)Br)Br)Br

Origin of Product

United States

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